2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
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Overview
Description
2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The triazole ring, a five-membered ring containing three nitrogen atoms, is a key structural component that contributes to the compound’s pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride typically involves the reaction of 1,2,4-triazole with appropriate alkylating agents. One common method involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the generation of a wide variety of triazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium bicarbonate (NaHCO₃), hydrogen (H₂), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological targets.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to inhibition or activation of biological pathways. This interaction can result in the modulation of cellular processes, such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal drug with enhanced activity.
Trazodone: An antidepressant that also contains a triazole ring.
Nefazodone: Similar to trazodone, used for its antidepressant effects.
Uniqueness
2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities
Biological Activity
2-Methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride, also known by its CAS number 2408970-56-7, is a compound that belongs to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The following sections detail its biological activity based on recent studies and findings.
The molecular formula of this compound is C7H14N4⋅2HCl, with a molecular weight of approximately 154.21 g/mol. This compound is typically presented in a dihydrochloride form which enhances its solubility and bioavailability.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various triazole derivatives, including this compound. The compound has shown effectiveness against both Gram-positive and Gram-negative bacterial strains. In vitro assays demonstrated significant inhibition of bacterial growth when tested against common pathogens such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
These results indicate that the compound may be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. In studies involving peripheral blood mononuclear cells (PBMCs), it was observed that treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-α | 250 | 150 |
IFN-γ | 200 | 130 |
This reduction suggests that the compound possesses anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
Case Studies
A notable study published in PubMed evaluated several derivatives of triazoles for their biological activities. Among these, compounds similar to this compound were tested for their effects on cytokine release and cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity while minimizing toxicity to normal cells.
In another investigation focused on the synthesis and evaluation of triazole derivatives, it was found that specific modifications to the triazole ring structure enhanced both antimicrobial and anti-inflammatory activities. These findings underscore the importance of structural variations in optimizing biological activity.
Properties
Molecular Formula |
C6H14Cl2N4 |
---|---|
Molecular Weight |
213.11 g/mol |
IUPAC Name |
2-methyl-2-(1H-1,2,4-triazol-5-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N4.2ClH/c1-6(2,3-7)5-8-4-9-10-5;;/h4H,3,7H2,1-2H3,(H,8,9,10);2*1H |
InChI Key |
NBGILXFJSSBWGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1=NC=NN1.Cl.Cl |
Origin of Product |
United States |
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